

Application Notes and Protocols for Radical Generation via Photolysis of Dibromodifluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

Cat. No.: *B1204443*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr₂F₂, Halon 1202) is a valuable precursor for the generation of bromodifluoromethyl radicals (•CF₂Br) and bromine atoms (•Br) through photolysis.^{[1][2]} This process, typically initiated by ultraviolet (UV) light, provides a clean and efficient method for producing these reactive species for various applications in chemical synthesis and mechanistic studies. The primary photochemical step involves the homolytic cleavage of a carbon-bromine bond upon absorption of a photon. This document provides detailed application notes and experimental protocols for the use of CBr₂F₂ photolysis in radical generation.

Physicochemical and Spectroscopic Data

A summary of the relevant physical and spectroscopic properties of **dibromodifluoromethane** is provided below.

Property	Value	Reference
Molar Mass	209.82 g/mol	[3]
Boiling Point	22.8 °C	[3]
Density	2.27 g/cm³ (liquid)	[3]
UV Absorption	Weak, continuous absorption below 260 nm; stronger absorption at shorter wavelengths (e.g., 248 nm)	[1]
Maximum Absorption (Gas Phase)	227 nm ($\log \epsilon = 2.86$)	[4]

Quantitative Photolysis Data

The quantum yield (Φ) of a photochemical reaction is a critical parameter that defines its efficiency. It represents the number of molecules undergoing a specific event (e.g., decomposition of the parent molecule or formation of a product) for each photon absorbed.

Studies on the quantum yield for the photolysis of CBr₂F₂ have reported varying results depending on the experimental conditions.

Wavelength (nm)	Conditions	Observed Quantum Yield (Φ)	Notes	Reference
265	Gas phase, pressure and temperature variation	Decreases with increasing pressure of CBr ₂ F ₂ or added CO ₂	Suggests the formation of an excited CBr ₂ F ₂ molecule that can be collisionally deactivated.	[5]
206, 248, 302	Gas phase, in the presence of 1 atm of air	~1 (for disappearance of CBr ₂ F ₂ and appearance of CF ₂ O and Br ₂)	In the presence of air, the primary radicals react to form phosgene difluoride (CF ₂ O) and molecular bromine (Br ₂).	[2]

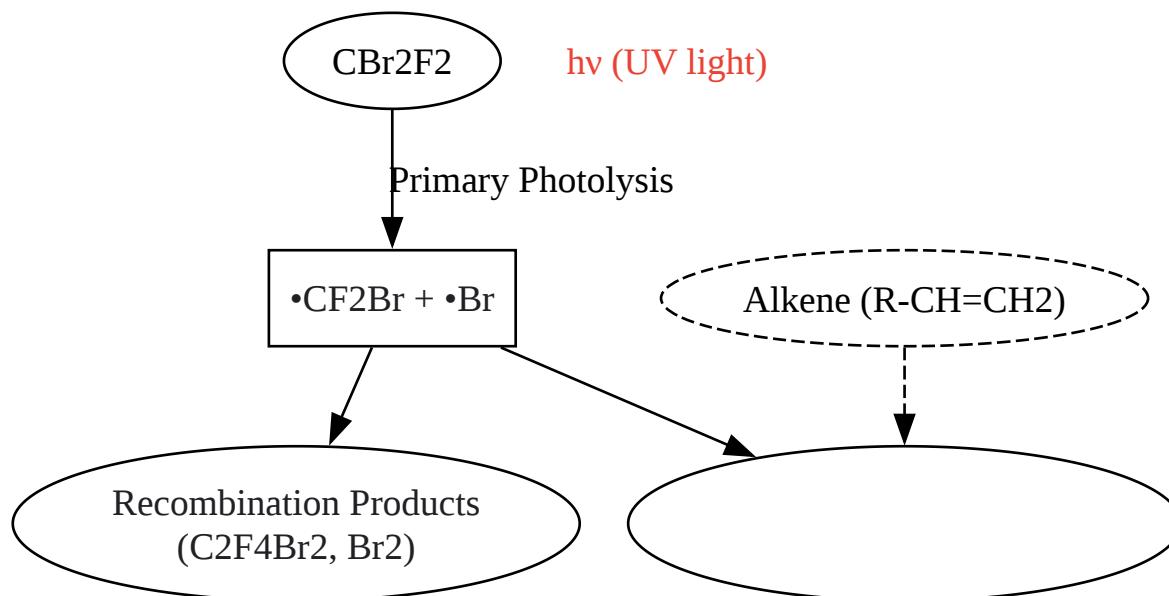
Note to Researchers: The discrepancy in quantum yields highlights the importance of experimental conditions, particularly the presence of other gases. For synthetic applications in the absence of air, the pressure-dependent quantum yield should be considered. In atmospheric or oxidative studies, a quantum yield approaching unity is more likely.

Photolysis Mechanism and Radical Reactions

The photolysis of CBr₂F₂ primarily proceeds through the cleavage of a C-Br bond to generate a bromodifluoromethyl radical and a bromine atom. These highly reactive species can then participate in a variety of subsequent reactions.

Primary Photochemical Process

The initial step upon UV irradiation is the homolytic dissociation of **dibromodifluoromethane**:


This process is the primary source of the radicals.[5][6]

Secondary Radical Reactions

The generated radicals can undergo several secondary reactions, including:

- Recombination:
 - CF2Br + •CF2Br → C2F4Br2 (1,2-dibromotetrafluoroethane)
 - CF2Br + •Br → CBr2F2 (recombination to starting material)
 - Br + •Br → Br2
- Addition to Alkenes: The electrophilic •CF2Br radical can add to carbon-carbon double bonds, initiating a radical chain reaction.
 - CF2Br + R-CH=CH2 → R-CH(•)-CH2CF2Br
 - R-CH(•)-CH2CF2Br + CBr2F2 → R-CH(Br)-CH2CF2Br + •CF2Br

This addition reaction is a key application of CBr2F2 photolysis in organic synthesis.

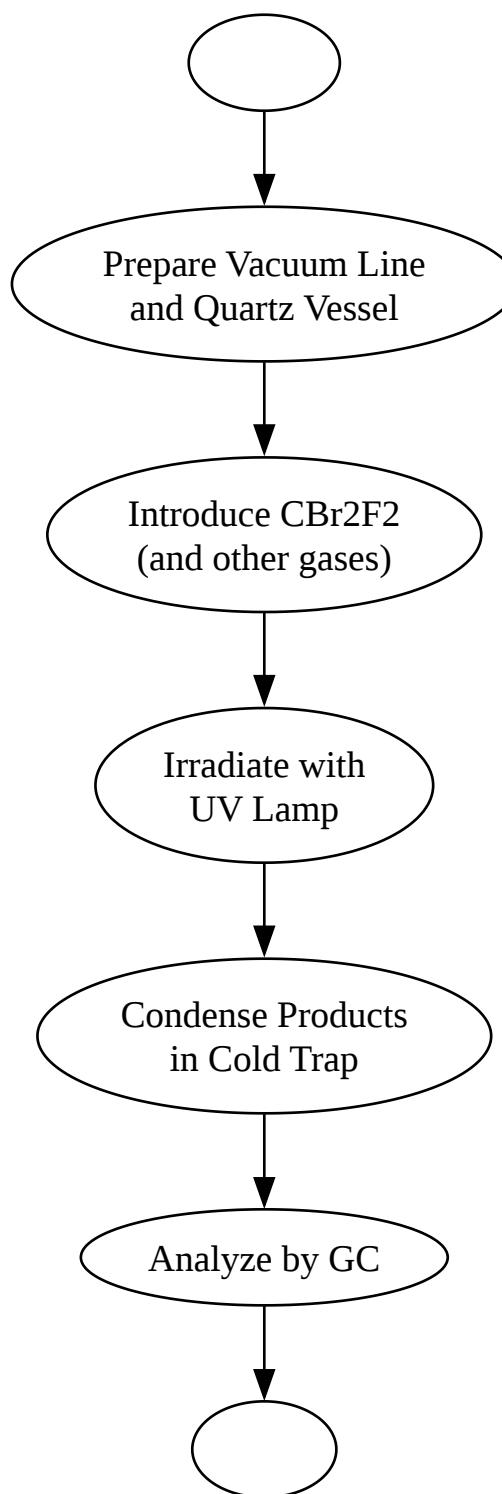
[Click to download full resolution via product page](#)

Experimental Protocols

General Considerations

- Safety: **Dibromodifluoromethane** is a toxic substance and an ozone-depleting agent.[3] All manipulations should be performed in a well-ventilated fume hood. Protective gloves and safety glasses are mandatory.
- Materials: CBr₂F₂ can be obtained from commercial suppliers. Solvents and other reagents should be purified and degassed as needed to remove radical scavengers such as oxygen.
- Light Source: A medium-pressure mercury arc lamp is a common UV source. Filters may be required to isolate specific wavelengths (e.g., 254 nm or a broader range around 265 nm).[5] The reaction vessel must be made of a UV-transparent material like quartz.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Gas-Phase Photolysis for Mechanistic Studies


This protocol is suitable for investigating the fundamental photochemical behavior of CBr₂F₂.

Apparatus:

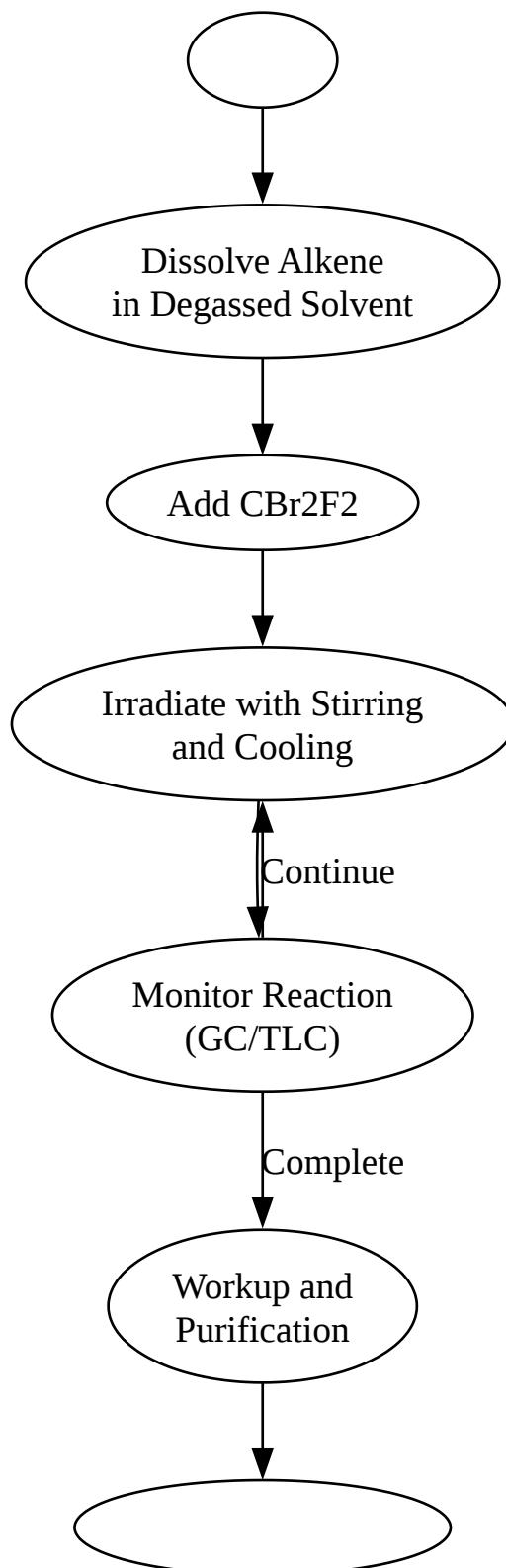
- High-vacuum line for gas handling.
- Quartz reaction vessel of a known volume.
- Medium-pressure mercury arc lamp with appropriate housing and power supply.
- Optical filters for wavelength selection.
- Pressure gauge (e.g., a capacitance manometer).
- Gas chromatograph (GC) with a suitable column and detector (e.g., FID or MS) for product analysis.

Procedure:

- Evacuate the quartz reaction vessel and the gas-handling line to a high vacuum.
- Introduce a known pressure of CBr₂F₂ into the reaction vessel.
- If studying the effect of other gases, introduce a known pressure of the desired gas (e.g., an inert gas like N₂ or a reactive substrate).
- Irradiate the sample for a predetermined time. The light source should be positioned to provide uniform illumination of the reaction vessel.
- After irradiation, condense the reaction mixture in a cold trap (e.g., liquid nitrogen).
- Analyze the products by injecting a sample of the vaporized mixture into the GC.
- Quantify the products and the remaining CBr₂F₂ using appropriate calibration standards.

[Click to download full resolution via product page](#)

Protocol 2: Solution-Phase Photolysis for Synthetic Applications (e.g., Addition to Alkenes)


This protocol describes the use of CBr₂F₂ photolysis for the addition of the •CF₂Br radical to an alkene.

Apparatus:

- Quartz reaction tube or flask.
- Magnetic stirrer and stir bar.
- UV light source (e.g., medium-pressure mercury lamp in an immersion well or external lamps).
- Cooling system (e.g., a water bath or cryostat) to maintain a constant temperature.
- Standard laboratory glassware for workup and purification.

Procedure:

- In a quartz reaction vessel, dissolve the alkene substrate in a suitable degassed solvent (e.g., hexane, dichloromethane).
- Add an excess of **dibromodifluoromethane** to the solution.
- Seal the vessel and place it in the photolysis setup. If necessary, cool the reaction mixture to the desired temperature.
- Begin stirring and irradiate the solution with the UV lamp.
- Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or TLC.
- Once the reaction is complete (or has reached optimal conversion), stop the irradiation.
- Carefully vent the reaction vessel in a fume hood to release any pressure.
- Remove the solvent and excess CBr₂F₂ under reduced pressure.
- Purify the product by standard techniques such as column chromatography or distillation.

[Click to download full resolution via product page](#)

Applications in Drug Development and Research

The generation of fluorinated radicals is of significant interest in medicinal chemistry and drug development. The incorporation of fluorine-containing moieties can modulate the physicochemical properties of drug candidates, such as their metabolic stability, lipophilicity, and binding affinity. The $\bullet\text{CF}_2\text{Br}$ radical generated from CBr_2F_2 can be used to introduce the difluoromethyl group or serve as a precursor for further transformations.

Potential applications include:

- **Synthesis of Fluorinated Building Blocks:** The addition of $\bullet\text{CF}_2\text{Br}$ to various unsaturated systems provides access to a range of difluorinated compounds that can be used as scaffolds in drug discovery.
- **Late-Stage Functionalization:** The radical nature of the reaction may allow for the functionalization of complex molecules at later stages of a synthetic sequence.
- **Mechanistic Probes:** The well-defined generation of $\bullet\text{CF}_2\text{Br}$ and $\bullet\text{Br}$ radicals can be utilized to study the mechanisms of radical-mediated biological processes or to probe the reactivity of potential drug targets.

By providing a reliable and controllable source of bromodifluoromethyl radicals, the photolysis of **dibromodifluoromethane** serves as a powerful tool for researchers in both fundamental chemistry and applied fields such as drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Dibromodifluoromethane | 75-61-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dibromodifluoromethane - Wikipedia [en.wikipedia.org]
- 4. Dibromodifluoromethane | CBr_2F_2 | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photolysis of dibromodifluoromethane at 265 nm - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Radical Generation via Photolysis of Dibromodifluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204443#photolysis-of-dibromodifluoromethane-for-radical-generation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com